Selenocystine Selenocystine Selenocystine is a diselenide and a selenoamino acid. It derives from a selenocysteine.
Brand Name: Vulcanchem
CAS No.: 2897-21-4
VCID: VC8464864
InChI: InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
SMILES: C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Molecular Formula: C6H12N2O4Se2
Molecular Weight: 334.11 g/mol

Selenocystine

CAS No.: 2897-21-4

Cat. No.: VC8464864

Molecular Formula: C6H12N2O4Se2

Molecular Weight: 334.11 g/mol

* For research use only. Not for human or veterinary use.

Selenocystine - 2897-21-4

Specification

CAS No. 2897-21-4
Molecular Formula C6H12N2O4Se2
Molecular Weight 334.11 g/mol
IUPAC Name 2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid
Standard InChI InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
Standard InChI Key JULROCUWKLNBSN-UHFFFAOYSA-N
SMILES C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Canonical SMILES C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Selenocystine consists of two selenocysteine residues linked by a diselenide bond. The Se-Se bond length, measured at 2.321 Å, is 14% longer than the disulfide bond in cystine (2.040 Å) . This elongation arises from selenium’s larger atomic radius and lower electronegativity compared to sulfur, which also reduces bond strength and increases susceptibility to redox reactions. The molecule adopts a chiral R configuration due to the presence of selenium as a second-neighbor substituent on the asymmetric carbon .

Table 1: Comparative Properties of Selenocystine and Cystine

PropertySelenocystineCystine
Bond TypeSe-SeS-S
Bond Length (Å)2.3212.040
Bond Dissociation Energy (kJ/mol)~172 (estimated)~240
pKa of -XH Group~5.43 (Se-H)~8.37 (S-H)
Solubility in Water5.88 mg/mL 0.112 g/100 mL

The acidic nature of the selenol group (pKa ≈ 5.43) ensures deprotonation at physiological pH, enhancing its reactivity in enzymatic contexts .

Synthesis and Biosynthetic Pathways

Chemical Synthesis

Selenocystine is synthetically derived from serine via a multi-step process:

  • Serine Derivitization: Serine is converted to a protected intermediate, typically using tert-butoxycarbonyl (Boc) groups.

  • Selenium Incorporation: The hydroxyl group of serine is replaced with selenium via nucleophilic substitution using hydrogen selenide (H2Se\text{H}_2\text{Se}) under anaerobic conditions .

  • Oxidative Dimerization: The resulting selenocysteine undergoes air oxidation to form selenocystine, stabilized by the diselenide bridge .

Biosynthesis in Eukaryotes

In vivo, selenocystine arises indirectly through the reduction of selenocysteine, which is synthesized via a specialized pathway:

  • Seryl-tRNA Formation: Seryl-tRNA synthetase (SerRS) charges tRNASec^\text{Sec} with serine.

  • Phosphorylation: PSTK (O-phosphoseryl-tRNA kinase) phosphorylates the serine moiety to form O-phosphoseryl-tRNASec^\text{Sec}.

  • Selenophosphate Integration: SepSecS (selenocysteine synthase) catalyzes the substitution of phosphate with selenophosphate (SePO33\text{SePO}_3^{3-}), yielding selenocysteine-tRNASec^\text{Sec} .

  • Oxidative Storage: Extracellular selenocysteine rapidly oxidizes to selenocystine, which serves as a stable reservoir for cellular selenium .

Biological Roles and Mechanisms

Redox Activity and Antioxidant Functions

Selenocystine exhibits dual redox behavior:

  • Antioxidant: Reduced to selenocysteine (SecH\text{SecH}) by thioredoxin reductase (TrxR) (Km=6.0 μM\text{K}_m = 6.0\ \mu\text{M}) , it participates in neutralizing reactive oxygen species (ROS) via glutathione peroxidase (GPx) cascades.

  • Pro-Oxidant: In excess, it generates superoxide radicals (O2\text{O}_2^-) through Fenton-like reactions, contributing to oxidative stress .

Table 2: Enzymes Dependent on Selenocysteine/Selenocystine

EnzymeFunctionOrganism
Glutathione PeroxidaseROS detoxificationHumans, mammals
Thioredoxin ReductaseRedox homeostasisArchaea to eukaryotes
Formate DehydrogenaseCO2_2 reduction in methanogensMethanococcus spp.

Pathophysiological Implications

  • Cancer: Selenocystine induces endoplasmic reticulum (ER) stress and cytoplasmic vacuolization in HeLa cells, exerting cytostatic effects at IC50_{50} values of 10–50 μM\mu\text{M} .

  • Neurodegeneration: Dysregulated selenocystine recycling correlates with Parkinson’s disease, attributed to selenium deficiency in selenoproteins like SEPX1 .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (λ=254 nm\lambda = 254\ \text{nm}) resolves selenocystine from cysteine/cystine with a retention time of 8.2 min .

  • Mass Spectrometry (MS): Electrospray ionization (ESI)-MS identifies the molecular ion peak at m/z 333.9 ([M+H]+\text{[M+H]}^+) .

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 77Se^{77}\text{Se} NMR reveals a characteristic shift at 250 ppm for the diselenide moiety .

  • X-Ray Crystallography: Resolves the Se-Se bond geometry (2.321 Å) and confirms the R configuration .

Table 3: Analytical Parameters for Selenocystine

MethodParametersDetection Limit
HPLC-UVC18 column, 0.1% TFA mobile phase0.1 µg/mL
ESI-MSPositive ion mode, capillary voltage 3 kV5 nM
77Se^{77}\text{Se} NMR76.3 MHz, CD3_3OD solvent10 µM

Applications in Biomedical Research

Redox Biology Studies

Selenocystine serves as a substrate for assaying thioredoxin reductase (TrxR) activity, leveraging its reduction to selenocysteine as a readout . This assay is pivotal in screening antioxidants and chemotherapeutic agents.

Cancer Therapeutics

Preclinical studies demonstrate selenocystine’s cytostatic effects in breast (MCF-7) and lung (A549) cancer lines, mediated by:

  • ER Stress Activation: Unfolded protein response (UPR) pathways induce apoptosis via CHOP/GADD153 upregulation .

  • Vacuole Formation: Cytoplasmic vacuoles derived from swollen ER and Golgi compartments trigger autophagic cell death .

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